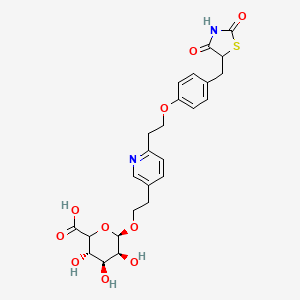

羟基吡格列酮 (M-VII) |A-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

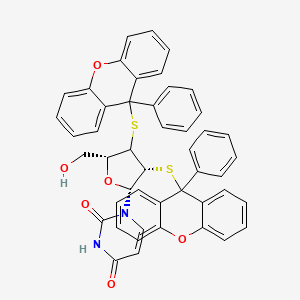

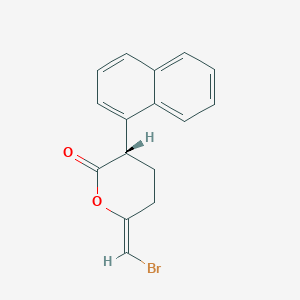

Hydroxy Pioglitazone (M-VII) is synthesized through the hydroxylation of Pioglitazone. This process involves the addition of a hydroxyl group to the parent compound, Pioglitazone, leading to the formation of M-VII among other metabolites. The synthesis of Pioglitazone itself involves multiple steps, starting from basic raw materials like 2-(5-ethyl-2-pyridyl)ethanol, through processes such as condensation, reduction, and cyclization (Zhang Yue-e, 2010).

科学研究应用

1. 色谱分析

Yamashita 等人 (1996) 开发了一种高效液相色谱法,用于同时测定人血清和尿液中的吡格列酮及其代谢物(包括 M-VII),这对于吡格列酮的药代动力学研究和临床试验至关重要 (Yamashita、村上、奥田和元桥,1996)。

2. 胰岛素增敏作用和脂质代谢

Bogacka 等人 (2004) 证明吡格列酮治疗影响了从 2 型糖尿病患者皮下脂肪中获得的与碳水化合物和脂质代谢相关的基因的表达,表明其在改善胰岛素敏感性和脂质储存中的作用 (Bogacka、Xie、Bray 和 Smith,2004)。

3. 伤口愈合和皮肤溃疡治疗

Rojewska 等人 (2020) 强调了吡格列酮在皮肤溃疡治疗中的应用,将其封装在纳米颗粒中并将其融入伤口敷料材料中,展示了其在糖尿病足溃疡治疗中的潜在应用 (Rojewska 等人,2020)。

4. 保护胰腺 β 细胞

Kanda 等人 (2009) 探讨了吡格列酮如何保护糖尿病小鼠的胰腺 β 细胞形态和功能,深入了解其作为糖尿病治疗剂的潜力,通过保护 β 细胞免受损伤 (Kanda、Shimoda、Hamamoto、Tawaramoto、Kawasaki、Hashiramoto、Nakashima、Matsuki 和 Kaku,2009)。

5. 心血管作用

Mizushige、Tsuji 和 Noma (2006) 讨论了吡格列酮对糖尿病前期患者的心血管作用,强调了其在减少氧化应激和改善血管功能方面的潜力,这对于糖尿病条件下的心血管健康至关重要 (Mizushige、Tsuji 和 Noma,2006)。

作用机制

Target of Action

Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . The primary target of Pioglitazone is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

As a metabolite of Pioglitazone, Hydroxy Pioglitazone (M-VII) is likely to share a similar mode of action. Pioglitazone acts as an agonist at PPARγ, binding to the receptor and inducing a conformational change that allows it to interact with specific DNA sequences known as PPAR response elements (PPREs). This interaction leads to the transcription of target genes involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by Pioglitazone and its metabolites impacts several biochemical pathways. These include the enhancement of insulin sensitivity and glucose metabolism, reduction of circulating free fatty acids, and modulation of inflammatory response .

属性

IUPAC Name |

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20-,21?,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRAGOPCVGUPPM-QTAXELPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)